molecular formula C19H17F2N3O2S2 B7534103 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one

2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one

Cat. No.: B7534103
M. Wt: 421.5 g/mol
InChI Key: KHVJGIHGNNDLGP-UHFFFAOYSA-N
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Description

2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one is a complex organic compound belonging to the family of thiadiazoles. This chemical is notable for its diverse range of applications in various fields, including chemistry, biology, and medicine. Its unique structural features, which include a benzylamino group, a thiadiazole ring, and a difluoromethoxyphenyl group, contribute to its versatile reactivity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Formation of the Thiadiazole Ring: : A common method involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions to form the 1,3,4-thiadiazole core.

  • Attachment of the Benzylamino Group: : This step typically involves the nucleophilic substitution of the thiadiazole derivative with benzylamine in the presence of a suitable base, such as sodium hydride.

  • Introduction of the Sulfanyl and Difluoromethoxyphenyl Groups: : The final step often includes a thiol-ene reaction where the sulfanyl group is introduced, followed by the attachment of the difluoromethoxyphenyl group through a coupling reaction under conditions like palladium-catalysis.

Industrial Production Methods

In an industrial setting, the synthesis of 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one can be scaled up by optimizing the reaction conditions:

  • Large-scale batch reactors for cyclization and nucleophilic substitution.

  • Continuous flow reactors to improve the efficiency of the thiol-ene and coupling reactions.

  • Stringent purification methods, such as crystallization and chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the sulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : The nitro group present can be reduced to an amine under catalytic hydrogenation conditions.

  • Substitution: : The benzylamino group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Palladium on carbon (Pd/C) is commonly used for hydrogenation reactions.

  • Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed as bases in nucleophilic substitution reactions.

Major Products

  • Oxidation: : Products include sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted benzylamines.

Scientific Research Applications

2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one has diverse scientific research applications:

  • Chemistry: : Utilized as a precursor for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

  • Medicine: : Explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : Used in material science for the development of novel polymers or coatings.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : It interacts with enzymes and proteins, potentially inhibiting their activity.

  • Pathways Involved: : Influences pathways related to oxidative stress and inflammation, which are critical in various diseases.

Comparison with Similar Compounds

2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one stands out due to its unique structural combination. Similar compounds include:

  • 2-[[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(methoxy)phenyl]propan-1-one: : Lacks the difluoromethoxy group, affecting its reactivity.

  • 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(chloro)phenyl]propan-1-one: : Contains a chloro group instead, altering its interaction with biological targets.

Each compound varies in its efficacy and application based on the functional groups attached, highlighting the distinct advantages of this compound.

Properties

IUPAC Name

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S2/c1-12(16(25)14-7-9-15(10-8-14)26-17(20)21)27-19-24-23-18(28-19)22-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVJGIHGNNDLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC(F)F)SC2=NN=C(S2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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